Cas no 92273-73-9 (Butylzinc bromide, 0.50 M in THF)

Butylzinc bromide, 0.50 M in THF structure
92273-73-9 structure
Nombre del producto:Butylzinc bromide, 0.50 M in THF
Número CAS:92273-73-9
MF:C4H9BrZn
Megavatios:202.427257299423
MDL:MFCD00671997
CID:800566
PubChem ID:24873140

Butylzinc bromide, 0.50 M in THF Propiedades químicas y físicas

Nombre e identificación

    • Zinc, bromobutyl-
    • Butylzinc Bromide
    • n-Butylzinc broMide
    • butylzinc bromide solution
    • Butylzinc bromide solution 0.5 in THF
    • butylzinc(II) bromide
    • n-Butylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles
    • n-butylZnBr
    • Bromobutylzinc (ACI)
    • Bromo(butyl)zinc
    • BUTYLZINC BROMIDE, 0.5M SOLUTION IN TETR AHYDROFURAN
    • n-Butylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
    • Butylzinc bromide, 0.50 M in THF
    • MDL: MFCD00671997
    • Renchi: 1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1
    • Clave inchi: HMBGXQKLGHIDMN-UHFFFAOYSA-M
    • Sonrisas: C(CC)C[Zn]Br

Atributos calculados

  • Calidad precisa: 199.91800
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 6
  • Cuenta de enlace giratorio: 1

Propiedades experimentales

  • Color / forma: Colorless Transparent Liquid
  • Denso: 0.958 g/mL at 25 °C
  • Punto de fusión: No data available
  • Punto de ebullición: No data available
  • Punto de inflamación: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
  • Coeficiente de distribución del agua: Reacts with water.
  • PSA: 0.00000
  • Logp: 2.59720
  • Sensibilidad: Air Sensitive
  • Color / forma: 0.5 M in THF
  • Disolución: Reacts with water.
  • Presión de vapor: No data available

Butylzinc bromide, 0.50 M in THF Información de Seguridad

Butylzinc bromide, 0.50 M in THF Datos Aduaneros

  • Código HS:2931900090
  • Datos Aduaneros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Butylzinc bromide, 0.50 M in THF PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB349479-50 ml
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; .
92273-73-9
50 ml
€199.00 2024-04-16
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H58121-50ml
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles
92273-73-9
50ml
¥3125.00 2023-04-13
TRC
B010754-10mL
Butylzinc bromide, 0.50 M in THF
92273-73-9
10mL
165.00 2021-08-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
497746-50ML
Butylzinc bromide, 0.50 M in THF
92273-73-9
50ml
¥2584.47 2023-12-05
Oakwood
213843-1ml
n-Butylzinc bromide 0.5 M in Tetrahydrofuran
92273-73-9
1ml
$35.00 2024-07-19
Fluorochem
213843-1ml
n-Butylzinc bromide 0.5 M in Tetrahydrofuran
92273-73-9
1ml
£33.00 2022-02-28
A2B Chem LLC
AH88499-100ml
BUTYLZINC BROMIDE
92273-73-9
100ml
$559.00 2023-12-29
abcr
AB349479-50ml
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; .
92273-73-9
50ml
€199.00 2025-02-18
Oakwood
213843-5ml
n-Butylzinc bromide 0.5 M in Tetrahydrofuran
92273-73-9
5ml
$80.00 2024-07-19
TRC
B010754-5mL
Butylzinc bromide, 0.50 M in THF
92273-73-9
5mL
100.00 2021-08-18

Butylzinc bromide, 0.50 M in THF Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Zinc ,  Iodine Solvents: Dimethylacetamide ;  5 min, rt
1.2 overnight, 80 °C
Referencia
Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross-Coupling To Generate Quaternary Carbons
Estrada, Jesus G. ; Williams, Wendy L. ; Ting, Stephen I. ; Doyle, Abigail G., Journal of the American Chemical Society, 2020, 142(19), 8928-8937

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ;  rt
1.2 12 h, 70 °C; 70 °C → rt
Referencia
Palladium-catalyzed anti-Markovnikov hydroalkylation of homoallylic alcohols bearing β-fluorines
Lin, Xiaowei; Qing, Feng-Ling, Organic Letters, 2013, 15(17), 4478-4481

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Magnesium ,  Lithium chloride ,  Zinc chloride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 2 - 12 h, 0 - 25 °C
Referencia
Direct and Efficient C(sp3)-H Bond Alkylation of Tetrahydroisoquinolines and Isochroman with Alkylzinc Reagents
Peng, Zhihua; Wang, Yilei; Yu, Zhi; Wu, Hao; Fu, Shanshan; et al, Advanced Synthesis & Catalysis, 2019, 361(9), 2048-2053

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ;  rt; 10 min, rt
1.2 rt; rt → 70 °C; 16 h, 70 °C
Referencia
Higher-Order Zincates as Transmetalators in Alkyl-Alkyl Negishi Cross-Coupling
McCann, Lucas C.; Hunter, Howard N.; Clyburne, Jason A. C.; Organ, Michael G., Angewandte Chemie, 2012, 51(28), 7024-7027

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Iodine ,  Potassium iodide Solvents: Dimethylformamide ;  12 h, 80 °C
Referencia
Ni-catalyzed regio- and stereo-defined intermolecular cross-electrophile dialkylation of alkynes without directing group
Zhan, Yi-Zhou; Xiao, Nan; Shu, Wei, Nature Communications, 2021, 12(1),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  rt; 3 h, reflux
Referencia
Method for synthesizing 3,5-dihydroxy-1-alkylbenzene by alkyl protection
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ;  rt
1.2 24 h, 80 °C
Referencia
A Nickel(II)-Mediated Thiocarbonylation Strategy for Carbon Isotope Labeling of Aliphatic Carboxamides
Pedersen, Simon S.; Donslund, Aske S.; Mikkelsen, Jesper H.; Bakholm, Oskar S.; Papp, Florian; et al, Chemistry - A European Journal, 2021, 27(24), 7114-7123

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ,  Hexane ;  40 min, 0 °C
Referencia
Palladium-catalysed regio- and stereoselective arylative substitution of γ,δ-epoxy-α,β-unsaturated esters and amides by sodium tetraaryl borates
Bilgi, Yasemin; Kus, Melih; Artok, Levent, Organic & Biomolecular Chemistry, 2020, 18(32), 6378-6383

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Zinc Solvents: 1,4-Dioxane ;  17 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Palladium-catalyzed cross-coupling of silyl electrophiles with alkylzinc halides: a silyl-Negishi reaction
Cinderella, Andrew P.; Vulovic, Bojan; Watson, Donald A., Journal of the American Chemical Society, 2017, 139(23), 7741-7744

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Zinc ;  10 min, heated; rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide
1.3 rt; 8 - 12 h, rt → 70 °C
Referencia
Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) Complexes
Paeth, Matthew; Tyndall, Sam B.; Chen, Liang-Yu; Hong, Jia-Cheng; Carson, William P.; et al, Journal of the American Chemical Society, 2019, 141(7), 3153-3159

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Zinc ,  Iodine Solvents: Dimethylacetamide ;  10 min, rt
1.2 3 h, 80 °C
Referencia
Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher disease
Kato, Atsushi; Nakagome, Izumi; Sato, Kasumi; Yamamoto, Arisa; Adachi, Isao; et al, Organic & Biomolecular Chemistry, 2016, 14(3), 1039-1048

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide ,  Zinc Solvents: tert-Butanol ;  1 h, reflux
1.2 Solvents: Methylcyclohexane ;  3 h, 80 °C
Referencia
Process for activation of metallic zinc for direct synthesis of alkylzinc halides
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Zinc
Referencia
Organozinc reagents prepared from highly active zinc
Rieke, Reuben D.; Kim, Seung-Hoi, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ,  Hexane ;  -60 °C; -60 °C → 10 °C; 1 h, 10 °C
Referencia
Preparation of 2,2-difluoro-2-[(1,3-dioxo-1H,2H-benz[de]isoquinolin-2-yl)oxy]acetic acid esters as acid generators for chemically amplified positive photosensitive resin compositions, photosensitive dry film, production method for photosensitive dry film, and production method for patterned resist film
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  3 h, reflux
Referencia
Investigation of new synthetic methods of 3,5-dihydroxyamylbenzene
Zhang, Peng-fei; Jiang, Shao-liang, Zhejiang Huagong, 2016, 47(6), 5-6

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylformamide ;  5 min, 70 °C
1.2 overnight, 70 °C
Referencia
Evidence of increased hydrophobicity and dynamics inside the tail region of glycolipid self-assemblies using 2-n-alkyl-pyrene derivatives to probe different locations
Zahid, N. Idayu ; Ji, Lei; Khyasudeen, M. Faisal; Friedrich, Alexandra; Hashim, Rauzah; et al, Langmuir, 2019, 35(29), 9584-9592

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Naphthalene ,  Lithium Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  15 min, rt
1.3 18 h, rt
Referencia
An atom economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes
Liu, Guiyan; Yi, Maocong; Liu, Lu; Wang, Jingjing; Wang, Jianhui, Chemical Communications (Cambridge, 2015, 51(14), 2911-2914

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ;  12 h, 70 °C
Referencia
The Role of LiBr and ZnBr2 on the Cross-Coupling of Aryl Bromides with Bu2Zn or BuZnBr
Eckert, Philip; Organ, Michael G., Chemistry - A European Journal, 2019, 25(69), 15751-15754

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Zinc Solvents: 1,4-Dioxane ;  17 h, rt → 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Method for preparing silahydrocarbons
, World Intellectual Property Organization, , ,

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ;  rt
1.2 3 - 4 h, 80 °C
Referencia
Palladium-catalyzed coupling of α-halo vinylphosphonate and α-phosphonovinyl sulfonate with alkylzincs: straightforward and versatile synthesis of α-alkyl vinylphosphonates
Zhang, Li; Fang, Yewen; Jin, Xiaoping; Guo, Ting; Li, Ruifeng; et al, Organic Chemistry Frontiers, 2018, 5(9), 1457-1461

Butylzinc bromide, 0.50 M in THF Raw materials

Butylzinc bromide, 0.50 M in THF Preparation Products

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